![molecular formula C22H20ClN3O2 B11139012 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11139012.png)
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone
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Overview
Description
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a synthetic derivative belonging to the class of pyridoindoles. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 278.74 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Inhibition of Bromodomains : The compound has been studied for its ability to inhibit bromodomain-containing proteins, which are implicated in various diseases including cancer. Specifically, it targets the BAZ2B bromodomain, showing potential as a chemical probe for epigenetic research .
- Potentiation of CFTR Function : The tetrahydropyridoindole core has been identified as a novel chemotype for potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). Compounds with this core have demonstrated efficacy in rescuing gating defects associated with cystic fibrosis mutations .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various human tumor cell lines. This activity is believed to be linked to their ability to modulate critical signaling pathways involved in cell growth and survival .
Structure–Activity Relationship (SAR)
In-depth structure–activity relationship studies have been conducted to optimize the biological efficacy of this compound. Key findings include:
- Substituent Effects : Variations in substituents at specific positions on the indole and pyrido rings significantly affect potency and efficacy. For example, modifications at position 8 have led to enhanced activity in CFTR rescue assays .
- Efficacy Metrics : Efficacy (E_max) and potency (EC₅₀) values have been determined for various analogues. For instance, certain derivatives achieved sub-micromolar potency in cellular assays targeting CFTR .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on CFTR Modulators : A study identified several tetrahydro-γ-carbolines as effective CFTR potentiators. The most promising compounds showed EC₅₀ values below 0.3 μM in F508del-CFTR expressing cells .
Compound E_max EC₅₀ (μM) Compound 1 High 0.23 Compound 2 Moderate 0.27 - Bromodomain Inhibition : Investigations into the binding affinity of this compound to bromodomains revealed significant inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent against diseases driven by dysregulated epigenetic mechanisms .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone exhibit significant anticancer activity. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptotic proteins and pathways.
Antimicrobial Activity
Indole derivatives have been documented to possess antimicrobial properties. The compound may act against a range of pathogens by disrupting their cellular processes. In vitro studies have demonstrated that indole-based compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways.
Neuroprotective Effects
Recent investigations suggest that this compound may exhibit neuroprotective effects. Research indicates that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property makes it a candidate for further studies in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of a related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of indole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the compounds exhibited notable inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 8 of the tetrahydropyridoindole ring enables nucleophilic aromatic substitution (NAS) under specific conditions. Electron-withdrawing effects from the adjacent nitrogen atoms enhance the electrophilicity of the aromatic system, facilitating replacement of chlorine with nucleophiles like amines or alkoxides .
Reaction Type | Conditions | Outcome |
---|---|---|
Chlorine substitution | NaNH₂, DMF, 80°C | Replacement with amine groups (e.g., -NH₂) |
Methoxylation | KOtBu, MeOH, reflux | Substitution with methoxy groups (-OMe) |
Ketone Reduction
The ethanone group undergoes selective reduction to a secondary alcohol using borohydride reagents. This modification alters hydrogen-bonding capacity and steric profile, impacting biological activity .
Reduction Agent | Solvent | Temperature | Product |
---|---|---|---|
NaBH₄ | EtOH | 25°C | 1-(8-chloro-...)-2-(4-methoxyindolyl)ethanol |
LiAlH₄ | THF | 0°C → rt | Full reduction (rarely employed) |
Indole Ring Oxidation
The indole moiety is susceptible to oxidation, particularly at the pyrrole ring. Reactions with mCPBA or ozone yield epoxides or quinone-like structures, though these pathways are less explored for this compound .
Electrophilic Aromatic Substitution
The methoxy-substituted indole ring directs electrophiles to positions 5 and 6 due to its electron-donating effects. Common reactions include nitration and sulfonation:
Reaction | Reagents | Position | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | C5, C6 | 60–75% |
Sulfonation | SO₃/H₂SO₄ | C5 | 45–55% |
Cross-Coupling Reactions
The chloro group participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling structural diversification for SAR studies :
Coupling Type | Catalyst | Boron Partner | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 70–85% |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary/secondary amines | 65–80% |
Demethylation Reactions
The 4-methoxy group on the indole ring undergoes demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂), yielding a hydroxyl group for further functionalization :
4-OCH3BBr3,−78∘C4-OH(Yield: 82–90%)
Stability Under Hydrolytic Conditions
The compound exhibits stability in neutral aqueous environments but undergoes gradual hydrolysis of the ethanone linkage under strongly acidic or basic conditions:
Condition | Time | Degradation |
---|---|---|
pH 1.0 (HCl) | 24 h | 40% cleavage of ethanone |
pH 13.0 (NaOH) | 12 h | 95% decomposition |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via the indole rings, forming cyclobutane-linked dimers. This property necessitates light-protected storage.
The reactivity profile of this compound highlights its versatility for medicinal chemistry applications, particularly in neuropharmacology. Modifications at the chloro, methoxy, and ethanone positions enable fine-tuning of pharmacokinetic and pharmacodynamic properties, aligning with strategies observed in related tetrahydro-γ-carboline derivatives . Future studies should explore enantioselective syntheses and catalytic asymmetric reactions to access stereochemically diverse analogs.
Properties
Molecular Formula |
C22H20ClN3O2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C22H20ClN3O2/c1-28-21-4-2-3-20-15(21)7-9-25(20)13-22(27)26-10-8-19-17(12-26)16-11-14(23)5-6-18(16)24-19/h2-7,9,11,24H,8,10,12-13H2,1H3 |
InChI Key |
CDNZKFLEZYNQFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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